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molecular formula C10H7FN2O2 B8583867 3-Fluoro-1-nitro-4-(1H-pyrrol-1-yl)benzene

3-Fluoro-1-nitro-4-(1H-pyrrol-1-yl)benzene

Cat. No. B8583867
M. Wt: 206.17 g/mol
InChI Key: ZDXGNQAJKPPTHC-UHFFFAOYSA-N
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Patent
US05910504

Procedure details

A slurry of 403 mg (630 mg of 60% in oil, 15.75 mmol) of sodium hydride in 85 mL THF was treated with 1.01 g (1.04 mL, 15 mmol) of pyrrole, followed by warming at 50° C. foe 15 min. The solution was then treated with 2.51 g (1.74 mL, 15.75 mmol) of 3,4-difluoronitrobenzene, followed by warming at reflux for 18 h. The mixture was then cooled and treated with 10 mL saturated ammonium chloride solution. The mixture was diluted with ethyl acetate and extracted with water (2×). Drying (Na2SO4) and concentration in vacuo afforded a dark brown solid, which was chromatographed over 75 g of 230-400 mesh silica gel, eluting with 30% (v/v) dichloromethane in hexane. These procedures afforded 2.05 g (66%) of the title pyrrole derivative as a light yellow solid. 1H NMR (CDCl3): δ 8.14, 7.57, 7.16, 6.44.
Quantity
403 mg
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1.[F:8][C:9]1[CH:10]=[C:11]([N+:16]([O-:18])=[O:17])[CH:12]=[CH:13][C:14]=1F.[Cl-].[NH4+]>C1COCC1.C(OCC)(=O)C>[F:8][C:9]1[CH:10]=[C:11]([N+:16]([O-:18])=[O:17])[CH:12]=[CH:13][C:14]=1[N:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
403 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.04 mL
Type
reactant
Smiles
N1C=CC=C1
Name
Quantity
85 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.74 mL
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by warming
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with water (2×)
CUSTOM
Type
CUSTOM
Details
Drying
CONCENTRATION
Type
CONCENTRATION
Details
(Na2SO4) and concentration in vacuo
CUSTOM
Type
CUSTOM
Details
afforded a dark brown solid, which
CUSTOM
Type
CUSTOM
Details
was chromatographed over 75 g of 230-400 mesh silica gel
WASH
Type
WASH
Details
eluting with 30% (v/v) dichloromethane in hexane

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1N1C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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